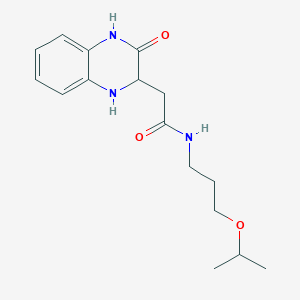![molecular formula C13H15N3O5S2 B241016 2-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B241016.png)
2-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of isothiazolidinone derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide is not fully understood. However, studies have suggested that this compound induces apoptosis (programmed cell death) in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway.
Effets Biochimiques Et Physiologiques
In addition to its potential anticancer activity, 2-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide has also been studied for its effects on various biochemical and physiological processes. Studies have shown that this compound exhibits antioxidant and anti-inflammatory properties, which may make it a potential candidate for the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide in lab experiments is its ease of synthesis and availability. However, one of the major limitations of this compound is its poor solubility in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide. One of the major areas of interest is the development of more efficient and selective synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of more water-soluble derivatives of this compound may expand its potential applications in lab experiments.
Méthodes De Synthèse
The synthesis of 2-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide can be achieved through various methods. One of the most common methods involves the reaction of 2-methyl-4,5-dihydro-1H-imidazole-1-sulfonyl chloride with 4-aminophenyl isothiocyanate in the presence of a base. The resulting intermediate is then treated with 3-chloroperoxybenzoic acid to obtain the final product.
Applications De Recherche Scientifique
2-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a potential anticancer agent. Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
Nom du produit |
2-{4-[(2-methyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide |
|---|---|
Formule moléculaire |
C13H15N3O5S2 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
2-[4-[(2-methyl-4,5-dihydroimidazol-1-yl)sulfonyl]phenyl]-1,1-dioxo-1,2-thiazolidin-3-one |
InChI |
InChI=1S/C13H15N3O5S2/c1-10-14-7-8-15(10)23(20,21)12-4-2-11(3-5-12)16-13(17)6-9-22(16,18)19/h2-5H,6-9H2,1H3 |
Clé InChI |
NPZBWORKHSLYCJ-UHFFFAOYSA-N |
SMILES |
CC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O |
SMILES canonique |
CC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-N-[3-(4-methyl-piperidin-1-yl)-3-oxo-propyl]-benzenesulfonamide](/img/structure/B240937.png)
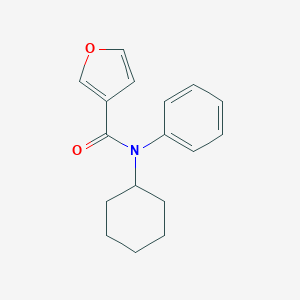
![N-[3'-acetyl-5-bromo-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B240945.png)
![(5'-bromo-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B240946.png)

![N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}butanamide](/img/structure/B240952.png)
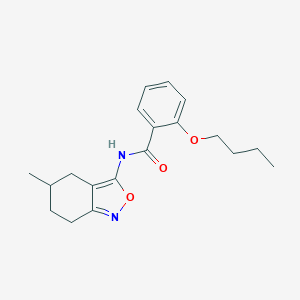
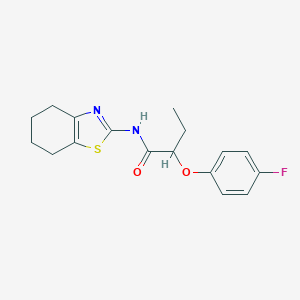
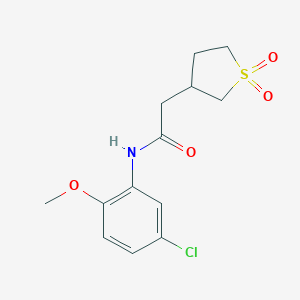
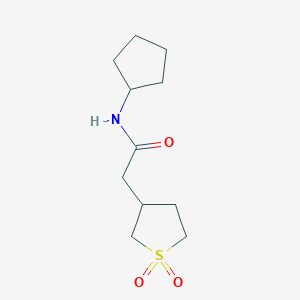
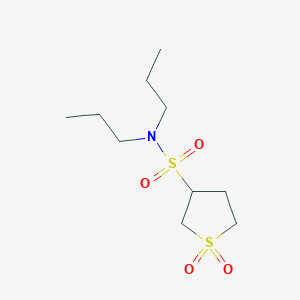
![1-[(1,1-Dioxidotetrahydro-3-thienyl)sulfonyl]pyrrolidine](/img/structure/B240965.png)
